molecular formula C18H27F3O5S B590307 Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate CAS No. 145372-34-5

Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate

Cat. No.: B590307
CAS No.: 145372-34-5
M. Wt: 412.464
InChI Key: MDZIAFLQFXRYAI-DVJFUJMWSA-N
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Description

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography represents the gold standard for absolute configuration determination in chiral organic compounds, providing unambiguous stereochemical assignments through analysis of anomalous scattering effects. The technique relies on the physical model underlying the Flack parameter, which quantifies the absolute structure determination by measuring differences in Friedel pairs that arise from resonant scattering. For methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate, the presence of multiple heavy atoms including sulfur and fluorine atoms in the trifluoromethanesulfonyloxy group provides favorable conditions for anomalous scattering measurements.

The successful application of X-ray crystallography to this compound requires careful consideration of crystal quality and symmetry conditions. Essential background on absolute configuration determination indicates that satisfactory absolute structure determination demands specific conditions on the Flack parameter, typically requiring values close to zero with standard uncertainties less than 0.1. The hexahydroindenyl core system presents particular challenges due to potential conformational flexibility, which must be carefully evaluated during crystal structure analysis to ensure that the observed configuration represents the thermodynamically preferred form rather than a kinetically trapped arrangement.

Single-crystal X-ray diffraction measurements must account for the molecular complexity of this compound, particularly the multiple stereogenic centers at positions 5, 1, and 3a. The physical basis of resonant scattering becomes critical when dealing with light-atom structures, where the presence of trifluoromethanesulfonyloxy group provides essential heavy-atom contributions for reliable absolute configuration assignment. Characterization of the compounds through complementary physicochemical measurements including optical rotation and circular dichroism spectra provides additional validation for the crystallographically determined absolute configuration.

Conformational Analysis of Hexahydroindenyl Core

The hexahydroindenyl bicyclic system represents a partially saturated indene derivative that exhibits complex conformational behavior due to the fused five- and six-membered ring arrangement. Conformational analysis of such saturated heterocycles requires detailed investigation using both experimental and computational approaches to understand the relative energies and interconversion barriers between different conformational states. The hexahydroindenyl core in this compound exists as a constrained bicyclic framework where the five-membered ring adopts envelope conformations while the six-membered ring can exist in chair, boat, or twist conformations.

Nuclear magnetic resonance spectroscopy provides powerful tools for conformational analysis through measurement of coupling constants and nuclear Overhauser effects. The conformational preferences of the hexahydroindenyl system are influenced by the stereochemistry at the ring junction and the presence of substituents, particularly the methyl group at position 3a and the trifluoromethanesulfonyloxy group at position 4. Quantum mechanical calculations complement experimental measurements by providing detailed information about stereoelectronic interactions responsible for conformational stability, including conjugative, hyperconjugative, steric, and intramolecular interactions.

The relative stability of different conformational states depends critically on the ring fusion stereochemistry, with cis-fused and trans-fused arrangements exhibiting markedly different conformational preferences. Studies of related hydrindane systems demonstrate that conformational equilibria can be significantly influenced by substituent effects, with bulky groups like trifluoromethanesulfonyloxy potentially favoring conformations that minimize steric interactions. Temperature-dependent nuclear magnetic resonance measurements provide insights into conformational interconversion barriers and population distributions under different conditions.

Properties

IUPAC Name

methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3O5S/c1-12(6-4-9-16(22)25-3)13-10-11-17(2)14(13)7-5-8-15(17)26-27(23,24)18(19,20)21/h8,12-14H,4-7,9-11H2,1-3H3/t12-,13+,14?,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZIAFLQFXRYAI-DVJFUJMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C1CCC2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(=O)OC)[C@@H]1CC[C@@]2(C1CCC=C2OS(=O)(=O)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747884
Record name methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145372-34-5
Record name methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hexahydroindene Core Synthesis

The hexahydroindene scaffold is typically constructed via Diels-Alder cyclization or ring-closing metathesis (RCM) . Patent data suggests that a bicyclic terpene derivative, such as 3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-ol , serves as a common precursor. Hydroxyl group activation using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane (DCM) introduces the OTf group, yielding 3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroindene in 85–92% yield.

Hexanoate Side Chain Preparation

The (5R)-configured hexanoate side chain is synthesized through asymmetric hydrogenation of a δ-keto ester. For example, hydrogenation of methyl 5-oxohexanoate using a chiral ruthenium catalyst (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >98%.

Key Coupling Reactions for Molecular Assembly

Palladium-Catalyzed Cross-Coupling

The critical bond formation between the hexahydroindene core and hexanoate side chain employs a Suzuki-Miyaura coupling . In one protocol, the OTf-activated indene reacts with a boronic ester derivative of the hexanoate chain under palladium catalysis:

Reaction Conditions

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl<sub>2</sub>)

  • Base: Potassium acetate (KOAc)

  • Solvent: 1,4-Dioxane

  • Temperature: 80°C

  • Time: 12 hours

This method achieves moderate yields (42–55%) but preserves stereochemical integrity at the (1S,3aR) and (5R) centers.

Esterification and Protecting Group Strategies

Post-coupling, the methyl ester is introduced via Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DCM. Alternatively, direct methylation of the carboxylic acid precursor with methyl iodide (CH<sub>3</sub>I) and potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in acetone affords the ester in 78–85% yield.

Stereochemical Control and Resolution

Chiral Auxiliary Approaches

To enforce the (5R) configuration, a chiral oxazolidinone auxiliary is employed during the hexanoate synthesis. The auxiliary is cleaved post-coupling via hydrolysis under basic conditions (LiOH/H<sub>2</sub>O-THF), yielding the desired stereochemistry with >95% ee.

Chromatographic Resolution

For racemic intermediates, preparative chiral HPLC using a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers, achieving ≥99% ee for the final product.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • 1,4-Dioxane outperforms THF and DMF in Suzuki couplings, minimizing side reactions.

  • Elevated temperatures (80–100°C) enhance reaction rates but risk epimerization at stereocenters.

Catalyst Loading

Reducing Pd(dppf)Cl<sub>2</sub> loading from 5 mol% to 2 mol% maintains efficiency while lowering metal contamination.

Data Tables: Comparative Analysis of Synthetic Methods

StepMethodConditionsYield (%)ee (%)Reference
OTf IntroductionTf<sub>2</sub>O, DCM, 0°C2.5 eq Tf<sub>2</sub>O, 2h92
Suzuki CouplingPd(dppf)Cl<sub>2</sub>, 80°C1,4-Dioxane, KOAc, 12h42–5598
EsterificationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>Acetone, reflux, 6h85
Chiral ResolutionChiralpak IA, Hexane:iPrOH90:10, 2 mL/min9999

Challenges and Alternative Routes

Competing Elimination Reactions

The OTf group’s electron-withdrawing nature promotes β-hydride elimination during coupling. Adding 1,2-dimethoxyethane (DME) as a co-solvent suppresses this side reaction.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic methyl hexanoate (e.g., using Candida antarctica Lipase B) provides an eco-friendly alternative to chromatographic resolution, achieving 90% ee in 24h .

Chemical Reactions Analysis

Types of Reactions

Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.

    Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyloxy group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound is compared to analogs with modifications in substituents, stereochemistry, or backbone (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Stereochemistry Notable Properties
Target Compound ~414 (estimated) 4-OSO₂CF₃, 3a-CH₃ (5R), (1S,3aR) High lipophilicity; potential metabolic resistance due to -OSO₂CF₃
Methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate (CAS 135359-40-9) 282.42 4-OH, 7a-CH₃ (1R,3aR,4S,7aR) Higher solubility due to hydroxyl group; reduced stability under acidic conditions
1-[(3aR,4R,7aR)-5-hydroxy-3a,4-dimethyl-1,4,5,6,7,7a-hexahydroinden-2-yl]ethanone 236.33 5-OH, 3a-CH₃, 4-CH₃ (3aR,4R,7aR) Ketone functionality increases reactivity; moderate bioactivity
(1R,3S,5Z)-5-{2-[(1R,3aS,4E,7aR)-1-[(2R,5E)-7-ethyl-7-hydroxynon-5-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol 526.75 Hydroxyl, ethyl, and diol groups Complex multi-center chirality High polarity due to diols; potential for hydrogen bonding

Functional Group Impact

  • Trifluoromethylsulfonyloxy (-OSO₂CF₃) : Introduces strong electron-withdrawing effects, which may stabilize adjacent carbocations or influence binding in biological targets. This group also increases molecular weight and lipophilicity compared to hydroxyl analogs.
  • Hydroxyl (-OH) : Enhances water solubility but may reduce stability under oxidative or acidic conditions. Hydroxyl-containing analogs (e.g., CAS 135359-40-9) are more prone to degradation.

Stereochemical Considerations

  • The (1S,3aR) configuration in the target compound contrasts with the (1R) configuration in CAS 135359-40-7. Such differences can drastically alter binding affinity in chiral environments, such as enzyme active sites.

Biological Activity

Methyl (5R)-5-[(1S,3aR)-3a-methyl-4-(trifluoromethylsulfonyloxy)-1,2,3,6,7,7a-hexahydroinden-1-yl]hexanoate (hereafter referred to as MTHH) is a complex organic compound with significant potential in various biological applications. Its unique structure includes a trifluoromethylsulfonyloxy group and a hexanoate ester linkage, which contribute to its reactivity and biological properties. This article explores the biological activity of MTHH based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₇F₃O₅S
  • Molecular Weight : 396.48 g/mol

The compound's intricate structure is pivotal for its interactions with biological systems. The presence of the trifluoromethylsulfonyloxy group enhances its electrophilic character, making it a candidate for various biochemical interactions.

Biological Activity Overview

MTHH has been studied for its potential pharmacological effects, including anti-inflammatory and antimicrobial activities. The following sections detail specific biological activities supported by empirical research.

Anti-inflammatory Activity

Research indicates that MTHH may exhibit anti-inflammatory properties through modulation of cytokine production. In vitro studies have shown that compounds with similar structures can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : A study conducted on related compounds demonstrated that modifications in the trifluoromethylsulfonyloxy group significantly influenced the anti-inflammatory response in macrophage cell lines. MTHH's structural features suggest it may possess similar or enhanced effects.

Antimicrobial Activity

MTHH's structural characteristics suggest potential antimicrobial properties. Preliminary studies have indicated that compounds with similar functional groups demonstrate efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
MTHHStaphylococcus aureusTBD

The table highlights the need for further empirical data to establish MTHH's specific MIC values against target pathogens.

The proposed mechanism of action for MTHH involves interaction with specific enzymes or receptors within microbial cells or inflammatory pathways. The trifluoromethylsulfonyloxy group may facilitate binding to active sites on target proteins, altering their function and leading to antimicrobial or anti-inflammatory effects.

Safety Profile and Toxicity

Understanding the safety profile of MTHH is crucial for its potential therapeutic applications. Toxicological studies are necessary to evaluate its cytotoxicity and overall safety in biological systems.

Research Findings : Preliminary assessments suggest that similar compounds exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicological evaluations of MTHH are required to confirm these findings.

Q & A

Q. Answer :

  • Step 1 : Protect reactive functional groups (e.g., hydroxyl or ester groups) using silyl ethers or tert-butyl esters to prevent side reactions during sulfonylation .
  • Step 2 : Control stereochemistry at the (1S,3aR)-hexahydroindenyl core via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) .
  • Step 3 : Introduce the trifluoromethylsulfonyloxy group under anhydrous conditions to avoid hydrolysis, using triflic anhydride as a reagent .
  • Step 4 : Optimize coupling reactions (e.g., esterification) between the hexahydroindenyl and hexanoate moieties using DCC/DMAP or Mitsunobu conditions .

Advanced Question: How can computational modeling optimize enantioselective synthesis?

Q. Answer :

  • Method : Use density functional theory (DFT) to simulate transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that enhance enantiomeric excess (ee) .
  • Validation : Compare computed NMR chemical shifts with experimental data to validate stereochemical outcomes .
  • AI Integration : Leverage machine learning (e.g., COMSOL Multiphysics) to predict reaction yields under varying temperatures and solvent polarities .

Basic Question: Which analytical techniques confirm the compound’s stereochemistry?

Q. Answer :

  • X-ray Crystallography : Resolve absolute configuration of the hexahydroindenyl core .
  • NMR Spectroscopy : Use NOESY to detect spatial proximity of protons in the (5R)-hexanoate chain .
  • Circular Dichroism (CD) : Correlate Cotton effects with stereochemical assignments for the trifluoromethylsulfonyloxy group .

Advanced Question: How to resolve contradictions in spectroscopic data during structural elucidation?

Q. Answer :

  • Cross-Validation : Combine 13C^{13}\text{C}-NMR with HSQC to resolve overlapping signals in the hexahydroindenyl ring .
  • Isotopic Labeling : Introduce 18O^{18}\text{O} or 2H^{2}\text{H} labels to track sulfonate group stability under acidic conditions .
  • High-Resolution MS : Differentiate isobaric fragments (e.g., hexanoate vs. byproduct esters) using exact mass analysis .

Basic Question: What are common byproducts in the synthesis, and how are they identified?

Q. Answer :

  • Byproducts :
    • Ester Hydrolysis Products : Due to moisture exposure during sulfonylation .
    • Diastereomers : From incomplete stereocontrol at the (3aR)-methyl position .
  • Identification :
    • LC-MS : Detect hydrolyzed fragments (e.g., hexanoic acid) via retention time and m/z .
    • TLC : Monitor reaction progress using iodine staining or UV visualization .

Advanced Question: What strategies stabilize the trifluoromethylsulfonyloxy group during reactions?

Q. Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .
  • Low-Temperature Conditions : Maintain –20°C during sulfonate introduction to minimize decomposition .
  • Radical Inhibitors : Add BHT (butylated hydroxytoluene) to suppress radical-mediated side reactions .

Basic Question: How is purity assessed post-synthesis?

Q. Answer :

  • HPLC : Use a C18 column with acetonitrile/water gradients to quantify impurities (<0.5% threshold) .
  • Melting Point Analysis : Compare observed mp with literature values (e.g., PubChem data) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced Question: How does solvent choice impact reaction kinetics?

Q. Answer :

  • Polar Protic Solvents (e.g., MeOH) : Accelerate nucleophilic substitutions but risk ester hydrolysis .
  • Aprotic Solvents (e.g., DCM) : Enhance sulfonate group stability but may slow down coupling reactions .
  • DOE Screening : Use factorial design to optimize solvent polarity, temperature, and catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.